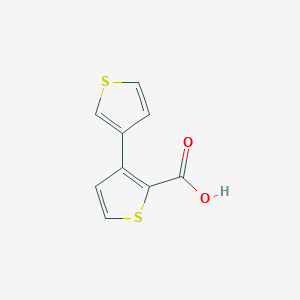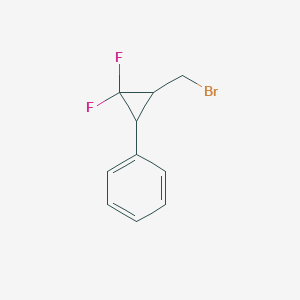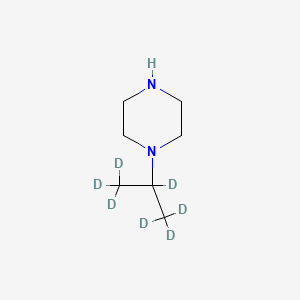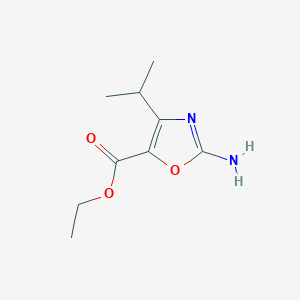
2,2-Difluoro-1-phenyl-cyclopropanemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,2-Difluoro-1-fenil-ciclopropanometanol es un compuesto orgánico con la fórmula molecular C10H10F2O y un peso molecular de 184.18 g/mol . Este compuesto se caracteriza por la presencia de un anillo de ciclopropano sustituido con un grupo fenilo y dos átomos de flúor, junto con un grupo hidroximetilo. Se utiliza principalmente en investigación y desarrollo debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,2-Difluoro-1-fenil-ciclopropanometanol generalmente implica la reacción de ácido 2,2-difluoro-1-fenil-ciclopropanocarboxílico con agentes reductores. Un método común es la reducción del ácido carboxílico utilizando hidruro de litio y aluminio (LiAlH4) en éter anhidro, que produce el alcohol deseado .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para 2,2-Difluoro-1-fenil-ciclopropanometanol no están ampliamente documentados, el enfoque general implica la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura y la elección del solvente, para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2,2-Difluoro-1-fenil-ciclopropanometanol puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetilo se puede oxidar para formar el aldehído o ácido carboxílico correspondiente.
Reducción: El compuesto se puede reducir aún más para formar diferentes derivados.
Sustitución: Los átomos de flúor se pueden sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: El hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores comunes.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como metóxido de sodio (NaOMe) o tert-butóxido de potasio (KOtBu).
Principales Productos Formados
Oxidación: Ácido 2,2-difluoro-1-fenil-ciclopropanocarboxílico.
Reducción: Varios derivados de ciclopropano.
Sustitución: Compuestos con diferentes grupos funcionales que reemplazan los átomos de flúor.
Aplicaciones Científicas De Investigación
El 2,2-Difluoro-1-fenil-ciclopropanometanol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, aunque las aplicaciones específicas aún están en investigación.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 2,2-Difluoro-1-fenil-ciclopropanometanol implica su interacción con varios objetivos moleculares. La presencia de átomos de flúor puede mejorar la estabilidad y reactividad del compuesto. El grupo hidroximetilo permite una mayor funcionalización, lo que lo convierte en un intermedio versátil en la síntesis orgánica. Las vías exactas y los objetivos moleculares están sujetos a investigación en curso .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2,2-Difluoro-1-fenil-ciclopropanocarboxílico: Estructura similar pero con un grupo ácido carboxílico en lugar de un grupo hidroximetilo.
Ácido 1-(2,2-Difluoro-1,3-benzodioxol-5-il)ciclopropanocarboxílico: Contiene un anillo benzodioxol.
Ácido 2-(3-Fluoro-fenil)-ciclopropanocarboxílico: Tiene un solo átomo de flúor y un patrón de sustitución diferente.
Singularidad
El 2,2-Difluoro-1-fenil-ciclopropanometanol es único debido a su combinación de un anillo de ciclopropano, un grupo fenilo y dos átomos de flúor, que confieren propiedades químicas distintas. Su grupo hidroximetilo permite modificaciones químicas adicionales, lo que lo convierte en un compuesto valioso en la química sintética .
Propiedades
Fórmula molecular |
C10H10F2O |
|---|---|
Peso molecular |
184.18 g/mol |
Nombre IUPAC |
(2,2-difluoro-1-phenylcyclopropyl)methanol |
InChI |
InChI=1S/C10H10F2O/c11-10(12)6-9(10,7-13)8-4-2-1-3-5-8/h1-5,13H,6-7H2 |
Clave InChI |
KDYYISXEIZVLTK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(F)F)(CO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol](/img/structure/B12311052.png)



![1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)




![4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)

![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)


